4-Ethyl-m-xylene
Overview
Description
. It is a derivative of benzene, characterized by the presence of an ethyl group and two methyl groups attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications.
Mechanism of Action
Mode of Action
The mode of action of 1-Ethyl-2,4-dimethylbenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Biochemical Pathways
Aromatic hydrocarbons like 1-ethyl-2,4-dimethylbenzene are known to participate in various reactions, including electrophilic substitution .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-2,4-dimethylbenzene . For instance, temperature can affect the phase change data of the compound .
Biochemical Analysis
Biochemical Properties
1-Ethyl-2,4-dimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic hydrocarbons. It is known to interact with cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions often result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions to form more water-soluble compounds for excretion .
Cellular Effects
The effects of 1-ethyl-2,4-dimethylbenzene on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-ethyl-2,4-dimethylbenzene has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 1-ethyl-2,4-dimethylbenzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) during the oxidation process . These ROS can cause damage to cellular components, including lipids, proteins, and DNA, resulting in cellular dysfunction and apoptosis. Additionally, 1-ethyl-2,4-dimethylbenzene can act as an enzyme inhibitor, affecting the activity of enzymes involved in detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-ethyl-2,4-dimethylbenzene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 1-ethyl-2,4-dimethylbenzene in in vitro and in vivo studies has been associated with chronic oxidative stress and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 1-ethyl-2,4-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular metabolism . At high doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites and the overwhelming of detoxification pathways . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage level .
Metabolic Pathways
1-Ethyl-2,4-dimethylbenzene is involved in several metabolic pathways, primarily those related to the metabolism of aromatic hydrocarbons. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds for excretion . These metabolic pathways are crucial for the detoxification and elimination of 1-ethyl-2,4-dimethylbenzene from the body .
Transport and Distribution
Within cells and tissues, 1-ethyl-2,4-dimethylbenzene is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to higher concentrations in organs such as the liver and adipose tissue . The compound’s distribution is influenced by its lipophilicity and the presence of binding proteins that facilitate its transport across cellular membranes .
Subcellular Localization
The subcellular localization of 1-ethyl-2,4-dimethylbenzene is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization is essential for the compound’s metabolism and the generation of reactive metabolites. Additionally, 1-ethyl-2,4-dimethylbenzene can affect the function of mitochondria by inducing oxidative stress and disrupting mitochondrial membrane integrity . Targeting signals and post-translational modifications may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-m-xylene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and aluminum chloride (AlCl3) as a catalyst to form ethylbenzene. Subsequent methylation of ethylbenzene using methyl chloride and AlCl3 yields 1-ethyl-2,4-dimethylbenzene .
Industrial Production Methods: Industrial production of 1-ethyl-2,4-dimethylbenzene typically involves catalytic reforming of petroleum fractions. This method allows for the efficient production of aromatic hydrocarbons, including 1-ethyl-2,4-dimethylbenzene, from naphtha feedstocks .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-m-xylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 1-ethyl-2,4-dimethylcyclohexane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-Ethyl-m-xylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a solvent in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 1,3-Dimethyl-4-ethylbenzene
- 2,4-Dimethyl-1-ethylbenzene
- 4-Ethyl-m-xylene
Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity in electrophilic aromatic substitution reactions .
Properties
IUPAC Name |
1-ethyl-2,4-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBJMDZWKVOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061246 | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0303069 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
874-41-9 | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2,4-dimethylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dimethyl-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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